N-Hydroxy Sertraline
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Overview
Description
N-Hydroxy Sertraline is a derivative of Sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of major depressive disorder, panic disorder, obsessive-compulsive disorder, and post-traumatic stress disorder . This compound is a biochemical compound with the molecular formula C17H17Cl2NO and a molecular weight of 322.23 . It is primarily used in proteomics research .
Mechanism of Action
Target of Action
N-Hydroxy Sertraline is a metabolite of Sertraline, which is a selective serotonin reuptake inhibitor (SSRI). The primary target of Sertraline is the serotonin transporter protein (SERT) in the presynaptic neuronal membrane . This protein is responsible for the reuptake of serotonin (5-HT), a neurotransmitter that plays a crucial role in mood regulation .
Mode of Action
this compound, like Sertraline, likely interacts with its target by inhibiting the reuptake of serotonin. This inhibition increases the amount of serotonin in the synaptic cleft, thereby enhancing serotonergic activity . This increased activity can lead to improvements in symptoms of depression and other psychiatric conditions .
Biochemical Pathways
The action of this compound affects the serotonin system, impacting various biochemical pathways. The increased serotonin activity can influence downstream effects such as mood regulation, sleep, appetite, and cognition
Pharmacokinetics
Sertraline is slowly absorbed and undergoes extensive first-pass oxidation to form N-desmethyl-sertraline, a weakly active metabolite . Other metabolic pathways result in the formation of this compound . These metabolites are largely excreted renally as conjugates . The elimination half-life of Sertraline ranges from 22-36 hours .
Result of Action
The result of this compound’s action is likely similar to that of Sertraline. It improves or relieves the symptoms of depression, OCD, post-traumatic stress disorder, obsessive-compulsive disorder, panic disorder, and premenstrual dysphoric disorder via the inhibition of serotonin reuptake . Clinical studies have shown that it improves cognition in depressed patients .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Taking Sertraline with food can increase the maximum concentration (Cmax) by 25%, but plasma concentrations and area under the curve (AUC) between fasted and nonfasted groups 12 hours post-dose are comparable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy Sertraline typically involves the hydroxylation of Sertraline. One common method is the oxidation of Sertraline using hydroxylamine or hydroxylamine hydrochloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality. The reaction conditions are carefully monitored and controlled to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy Sertraline undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form N-oxide derivatives.
Reduction: It can be reduced back to Sertraline under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of Sertraline.
Reduction: Sertraline.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Hydroxy Sertraline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a metabolite in pharmacokinetic studies.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.
Comparison with Similar Compounds
Similar Compounds
Sertraline: The parent compound, primarily used as an antidepressant.
N-Desmethyl Sertraline: A metabolite of Sertraline with similar but less potent effects.
Fluoxetine: Another SSRI with a similar mechanism of action but different chemical structure.
Citalopram: An SSRI with comparable therapeutic effects.
Uniqueness
N-Hydroxy Sertraline is unique due to its hydroxyl group, which imparts distinct chemical properties and reactivity compared to its parent compound, Sertraline
Properties
IUPAC Name |
N-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylhydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c1-20(21)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,21H,7,9H2,1H3/t12-,17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWRFMYMDBDCLH-SJCJKPOMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the role of N-Hydroxy Sertraline in the metabolism of Sertraline?
A1: According to the research, this compound is a phase I metabolite of Sertraline. It is formed through the N-hydroxylation of Sertraline. [] This metabolite, along with its glucuronide conjugate, is primarily excreted in the bile of both rats and dogs. [] This suggests that this compound and its conjugates are intermediates in the elimination pathway of Sertraline, ultimately contributing to its clearance from the body.
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